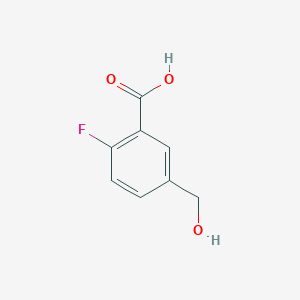

2-fluoro-5-(hydroxymethyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKWCHKBOKMSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379059 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481075-38-1 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics of 2-fluoro-5-(hydroxymethyl)benzoic acid

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-fluoro-5-(hydroxymethyl)benzoic acid, tailored for researchers, scientists, and drug development professionals. This document aggregates available data on its properties, details relevant experimental protocols for their determination, and presents a logical workflow for such characterization.

Chemical Identity and General Properties

This compound is a trifunctional aromatic compound, featuring a carboxylic acid, a primary alcohol (hydroxymethyl group), and a fluorine atom.[1] These functional groups make it a versatile building block in medicinal chemistry and materials science.[1] The presence of the fluorine atom can be particularly valuable in drug discovery, as it can enhance metabolic stability and binding affinity of derivative compounds.[1]

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 481075-38-1 | [2][3][4][] |

| Molecular Formula | C8H7FO3 | [2][3][][6] |

| Molecular Weight | 170.14 g/mol | [2][] |

| Canonical SMILES | C1=CC(=C(C=C1CO)C(=O)O)F | [2][] |

| InChI Key | IYKWCHKBOKMSGF-UHFFFAOYSA-N | [2][] |

| Physical Form | Solid, powder | [3][6] |

| Color | Off-white to faint purple | [6] |

| Purity | Typically ≥95% |

Physicochemical Data

The following table summarizes key quantitative physicochemical data for this compound. It is important to note that many of these values are predicted through computational models.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 353.1 ± 32.0 °C | [6] |

| Density | 1.417 ± 0.06 g/cm³ | [6] |

| pKa | 3.27 ± 0.10 | [6] |

| Storage Temperature | 2-8°C or Refrigerator | [6] |

Experimental Protocols for Physicochemical Characterization

This section details the methodologies for determining key physicochemical parameters.

The melting point is a crucial indicator of a compound's purity.[7][8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Methodology: Capillary Method [9]

-

Sample Preparation: Ensure the sample of this compound is completely dry and in powdered form.[9][10] A small amount of the solid is introduced into a glass capillary tube that is sealed at one end.[7][10] The tube is tapped gently to pack the solid into the closed end.[10]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed into a designated slot in a modern melting point apparatus.[7] The apparatus typically uses a heated metal block for indirect heating.

-

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) near the expected melting point.[10] The temperature at which the first crystal begins to melt is recorded as the start of the melting range.[8] The temperature at which the last crystal disappears is recorded as the end of the range.[7][8]

-

Recording Data: The observed melting point is recorded as a range of these two temperatures.[8] If decomposition is observed before melting, this temperature is noted with a "d".[10]

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a benzoic acid derivative, this value is critical for understanding its behavior in different pH environments, which is vital for drug development.

Methodology: Potentiometric Titration [11][12]

-

Solution Preparation: A sample solution of this compound is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, often with an electrolyte like 0.15 M KCl to maintain constant ionic strength.[11] The solution is purged with nitrogen to remove dissolved CO2.[11]

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is placed on a magnetic stirrer for continuous mixing.[11]

-

Titration Process: The solution is titrated with a standardized basic solution, such as 0.1 M NaOH, added in small, precise increments.[11] After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.[11]

-

Data Analysis: The recorded pH values are plotted against the volume of titrant added. This generates a titration curve. The pKa can be determined from the inflection point of this sigmoid curve.[11][12] A common and accurate method is the "half-volume" method, where the pH at the point where half of the acid has been neutralized is equal to the pKa.[13]

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[14] It is a fundamental property for preformulation studies in pharmaceutical development.[15]

Methodology: Shake-Flask Method [16]

-

Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent of interest (e.g., water, buffer of a specific pH).

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker) at a constant, controlled temperature (e.g., 4°C or 37°C) for a sufficient period (often 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.[15]

-

Sample Separation: After equilibration, the suspension is allowed to stand, and a sample of the supernatant is carefully removed after separating the undissolved solid. This can be achieved through centrifugation followed by filtration using a filter that does not adsorb the compound.[16]

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15] This concentration represents the equilibrium solubility of the compound under the tested conditions.[15]

Logical and Experimental Workflows

The characterization of a novel or synthesized compound follows a logical progression of analysis. The workflow ensures that foundational properties are established before more complex investigations are undertaken.

Caption: General experimental workflow for physicochemical characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 481075-38-1|this compound|BLD Pharm [bldpharm.com]

- 6. 481075-38-1 CAS MSDS (2-FLUORO-5-HYDROXYMETHYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 2-Fluoro-5-(hydroxymethyl)benzoic Acid

CAS Number: 481075-38-1

This technical guide provides a comprehensive overview of 2-fluoro-5-(hydroxymethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its properties, a proposed synthesis protocol, and its application in the synthesis of targeted cancer therapies.

Chemical and Physical Properties

This compound is a trifunctional aromatic compound, valued in medicinal chemistry for its specific arrangement of a carboxylic acid, a hydroxymethyl group, and a fluorine atom. The presence of fluorine can enhance metabolic stability and binding affinity in derivative drug molecules.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound. It is important to note that some physical properties, such as boiling point and density, are predicted values as experimental data is not widely available.[2]

| Identifier | Value | Source |

| CAS Number | 481075-38-1 | Multiple Sources |

| Molecular Formula | C8H7FO3 | [3][] |

| Molecular Weight | 170.14 g/mol | [] |

| IUPAC Name | This compound | [5][6] |

| InChI Key | IYKWCHKBOKMSGF-UHFFFAOYSA-N | [][5] |

| SMILES | C1=CC(=C(C=C1CO)C(=O)O)F | [] |

| Physical Property | Value | Notes |

| Boiling Point | 353.1±32.0 °C | Predicted |

| Density | 1.417±0.06 g/cm3 | Predicted |

| Physical Form | Solid | [5] |

| Storage Temperature | 2-8°C (Refrigerator) | [2][5] |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Reduction of 2-Fluoro-5-formylbenzoic Acid

This protocol is a hypothetical procedure based on standard chemical reductions of an aldehyde to an alcohol.

Materials:

-

2-fluoro-5-formylbenzoic acid

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-fluoro-5-formylbenzoic acid in methanol.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions with continuous stirring.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Acidification: Acidify the mixture to a pH of approximately 3-4 with 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction three times.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Expected)

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The spectrum would be expected to show distinct signals for the three aromatic protons, the benzylic protons of the hydroxymethyl group, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

-

¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a broad O-H stretching vibration for the carboxylic acid group (~3300-2500 cm⁻¹), another O-H stretch for the alcohol, and a strong C=O stretching vibration for the carbonyl group of the carboxylic acid (~1700-1680 cm⁻¹).[7]

Applications in Drug Development

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is as a key intermediate in the synthesis of Olaparib.

Role in Olaparib Synthesis

Olaparib is a PARP (poly ADP-ribose polymerase) inhibitor used in the treatment of certain types of cancer. The synthesis of an Olaparib intermediate, 2-fluoro-5-[(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]benzoic acid, utilizes 2-fluoro-5-formylbenzonitrile, which is a direct precursor to this compound (via reduction of the formyl group) or can be synthesized from it.[8] The workflow below illustrates the pivotal position of this benzoic acid derivative in the broader synthetic pathway of Olaparib.

Caption: Synthetic pathway to Olaparib highlighting the role of key intermediates.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Statements:

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. 481075-38-1 CAS MSDS (2-FLUORO-5-HYDROXYMETHYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-FLUORO-5-HYDROXYMETHYL-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 5. This compound | 481075-38-1 [sigmaaldrich.com]

- 6. This compound | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Page loading... [guidechem.com]

- 9. synquestlabs.com [synquestlabs.com]

2-fluoro-5-(hydroxymethyl)benzoic acid molecular weight

An In-depth Technical Guide to 2-Fluoro-5-(hydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorinated benzoic acid derivative of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a hydroxymethyl group into the benzoic acid scaffold offers unique properties that are valuable for the design of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity in derivative compounds, making it a desirable starting material in drug discovery.[3]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Molecular Weight | 170.14 g/mol | [4][] |

| Molecular Formula | C8H7FO3 | [4][][6] |

| IUPAC Name | This compound | [4] |

| CAS Number | 481075-38-1 | [1][2][4] |

| InChI Key | IYKWCHKBOKMSGF-UHFFFAOYSA-N | [1][4][] |

| Canonical SMILES | C1=CC(=C(C=C1CO)C(=O)O)F | [4][] |

| Physical Form | Solid | [1][2] |

| Purity | Typically >95% | [1] |

| Storage Conditions | Refrigerator | [1] |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Reduction of 2-Fluoro-5-formylbenzoic Acid

Objective: To synthesize this compound from 2-fluoro-5-formylbenzoic acid.

Materials:

-

2-fluoro-5-formylbenzoic acid

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolve 2-fluoro-5-formylbenzoic acid in a mixture of methanol and dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography.

-

Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzoic acids are valuable building blocks in the synthesis of pharmaceutical compounds.[7] The fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. While specific applications of this compound are not extensively detailed, related molecules offer insights into its potential uses.

For example, 2-fluoro-5-methylbenzoic acid, a closely related analog, is utilized in the synthesis of pyrimidinone derivatives that act as selective inhibitors of adenylyl cyclase 1 (AC1), a target for the treatment of chronic pain.[8] This suggests that this compound could also serve as a precursor for the development of enzyme inhibitors or other bioactive molecules. The hydroxymethyl group provides an additional site for chemical modification, allowing for the exploration of a wider chemical space in drug design.

Potential Role in Signaling Pathways

Given the inhibitory activity of a similar compound on adenylyl cyclase 1, it is plausible that derivatives of this compound could be designed to modulate the cyclic AMP (cAMP) signaling pathway. Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger involved in numerous cellular processes.

Caption: The cAMP signaling pathway and potential point of inhibition.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It may also be harmful if swallowed (H302).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Source |

| Skin Irritation | H315: Causes skin irritation | [1][2] |

| Eye Irritation | H319: Causes serious eye irritation | [1][2] |

| Specific target organ toxicity | H335: May cause respiratory irritation | [1][2] |

| Acute toxicity, oral | H302: Harmful if swallowed | [1] |

References

- 1. This compound | 481075-38-1 [sigmaaldrich.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-FLUORO-5-HYDROXYMETHYL-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. ossila.com [ossila.com]

An In-depth Technical Guide to the Structure Elucidation of 2-fluoro-5-(hydroxymethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 2-fluoro-5-(hydroxymethyl)benzoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Compound Overview

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a fluorine atom, a hydroxymethyl group, and a carboxylic acid function on a benzene ring. These functional groups impart specific chemical and physical properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities, including potential pharmaceutical agents.

Chemical Profile:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| CAS Number | 481075-38-1 |

| Canonical SMILES | C1=CC(=C(C=C1CO)C(=O)O)F[1] |

| InChI Key | IYKWCHKBOKMSGF-UHFFFAOYSA-N[1] |

Spectroscopic Data for Structure Confirmation

The definitive identification of this compound relies on a combination of spectroscopic techniques. The following sections present the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the carboxylic acid proton.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | -COOH |

| ~7.85 | Doublet of doublets | 1H | H-6 |

| ~7.50 | Multiplet | 1H | H-4 |

| ~7.25 | Triplet | 1H | H-3 |

| ~5.30 | Triplet | 1H | -CH₂OH |

| ~4.55 | Doublet | 2H | -CH₂ OH |

Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the substitution pattern, eight distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | C=O |

| ~160.0 (d, ¹JCF ≈ 245 Hz) | C-2 |

| ~138.0 | C-5 |

| ~132.0 (d, ³JCF ≈ 8 Hz) | C-1 |

| ~128.5 (d, ⁴JCF ≈ 3 Hz) | C-6 |

| ~124.0 (d, ³JCF ≈ 4 Hz) | C-4 |

| ~117.0 (d, ²JCF ≈ 22 Hz) | C-3 |

| ~62.5 | -CH₂OH |

Note: The carbon attached to the fluorine atom will appear as a doublet due to carbon-fluorine coupling. Other aromatic carbons may also show smaller couplings to fluorine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak would be readily observed.

Predicted Mass Spectrometry Data (ESI-):

| m/z | Interpretation |

| 169.03 | [M-H]⁻ (Molecular ion) |

| 151.02 | [M-H-H₂O]⁻ (Loss of water) |

| 125.04 | [M-H-CO₂]⁻ (Loss of carbon dioxide) |

| 107.03 | [M-H-H₂O-CO]⁻ (Loss of water and carbon monoxide) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid, H-bonded) |

| ~3400 | Broad | O-H stretch (Alcohol) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, ~1500 | Medium | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch (Carboxylic acid and Alcohol) |

| ~1250 | Strong | C-F stretch |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality data for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Fourier transform the data with an appropriate line broadening factor, followed by phase and baseline correction.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For ESI, the addition of a small amount of a modifier (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) can improve ionization efficiency.

Data Acquisition (ESI-MS):

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization source.

-

Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

-

Infusion: Introduce the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the finely ground mixture to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum.

-

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Visualization of Methodologies and Structures

Visual diagrams are essential for understanding the relationships between different analytical techniques and the molecular structure itself.

Caption: Workflow for the structure elucidation of an organic compound.

Caption: Chemical structure with atom numbering for NMR assignments.

References

Synthesis of 2-Fluoro-5-(hydroxymethyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to 2-fluoro-5-(hydroxymethyl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The presence of the fluorine atom and the hydroxymethyl and carboxylic acid functionalities at strategic positions on the benzene ring makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

This document details a robust three-step synthesis commencing from commercially available 3-bromo-4-fluorobenzaldehyde. The synthesis involves a cyanation reaction, followed by hydrolysis of the resulting nitrile, and concludes with a selective reduction of the aldehyde.

Synthetic Pathway Overview

The overall synthetic transformation is depicted in the following workflow:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile

This step involves a nucleophilic aromatic substitution reaction where the bromo substituent of 3-bromo-4-fluorobenzaldehyde is displaced by a cyanide group.

Reaction Scheme:

Spectroscopic Data for 2-fluoro-5-(hydroxymethyl)benzoic acid: A Technical Overview

An in-depth analysis of the spectroscopic properties of 2-fluoro-5-(hydroxymethyl)benzoic acid is currently hindered by the limited availability of public experimental data. While theoretical predictions and data from analogous compounds provide some insight, a comprehensive technical guide requires experimentally verified spectra.

This guide aims to provide a foundational understanding of the expected spectroscopic characteristics of this compound for researchers, scientists, and drug development professionals. However, it must be emphasized that the following information is largely predictive and comparative, drawing from the known spectral behavior of similar chemical structures. For definitive analysis and quality control, experimental acquisition of the spectroscopic data for the specific compound is essential.

Summary of Predicted Spectroscopic Data

Due to the absence of experimentally obtained spectra in publicly accessible databases, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | Highly deshielded proton, chemical shift can be solvent-dependent. |

| Aromatic (H-3, H-4, H-6) | 7.0 - 8.0 | Multiplets | The exact shifts and coupling patterns will be influenced by the fluorine, hydroxymethyl, and carboxylic acid groups. |

| Benzylic (-CH₂-) | ~ 4.6 | Singlet | Protons on the carbon adjacent to the aromatic ring and the hydroxyl group. |

| Hydroxyl (-OH) | Variable | Singlet (broad) | Chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-C=O) | > 165 | Deshielded due to the two oxygen atoms. |

| Aromatic (C-1 to C-6) | 115 - 165 | The carbon attached to the fluorine will show a large downfield shift and coupling to ¹⁹F. The other aromatic carbons will have distinct shifts based on their substitution pattern. |

| Benzylic (-CH₂-) | ~ 60-65 | Carbon of the hydroxymethyl group. |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad | May overlap with the carboxylic acid O-H stretch. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong | |

| C-F Stretch | 1000 - 1400 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment | Notes |

| 170 | [M]⁺ | Molecular ion peak. |

| 152 | [M - H₂O]⁺ | Loss of water from the hydroxymethyl group. |

| 141 | [M - CHO]⁺ | Loss of a formyl radical. |

| 125 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 109 | [M - COOH - H₂O]⁺ | Subsequent loss of water after decarboxylation. |

Experimental Protocols

While specific protocols for this compound are not available, the following general methodologies are standard for obtaining spectroscopic data for benzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The choice of solvent is critical and will affect the chemical shifts of labile protons (e.g., -OH and -COOH).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Sample Spectrum: Record the infrared spectrum of the sample.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions generated are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

-

Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic analysis workflow.

Conclusion

While a complete spectroscopic dataset for this compound is not currently available in the public domain, this guide provides a framework for understanding its expected spectral characteristics. The provided experimental protocols offer a starting point for researchers to obtain the necessary data. The acquisition and publication of this data would be a valuable contribution to the scientific community, particularly for those working in medicinal chemistry and drug development. It is recommended that any research or development involving this compound be preceded by a thorough experimental spectroscopic characterization to confirm its identity and purity.

Technical Guide: Safety and Handling of 2-fluoro-5-(hydroxymethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a comprehensive risk assessment and should be used in conjunction with institutional safety protocols and the most current Safety Data Sheet (SDS) from the supplier.

Introduction

2-fluoro-5-(hydroxymethyl)benzoic acid (CAS No: 481075-38-1) is a fluorinated aromatic carboxylic acid.[1][2][3] Its structural features, including a carboxylic acid, a hydroxymethyl group, and a fluorine atom, make it a potentially valuable building block in medicinal chemistry and materials science. As with any chemical substance, a thorough understanding of its hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3]

-

Skin Irritation: Category 2[3]

-

Serious Eye Irritation: Category 2A[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[3]

Signal Word: Warning[3]

Hazard Statements: [3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The following table summarizes the hazard information from available Safety Data Sheets.

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | Warning | H335: May cause respiratory irritation |

Physical and Chemical Properties

Limited information is available regarding the physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Physical State | Solid |

| CAS Number | 481075-38-1 |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the chemical's integrity.

4.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:[3]

| Protection Type | Specification |

| Eye/Face | Chemical safety goggles or glasses with side shields. A face shield may be necessary for splash hazards. |

| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |

| Body | Laboratory coat, long-sleeved clothing. For larger quantities or splash potential, a chemical-resistant apron may be required. |

| Respiratory | Use in a well-ventilated area. If dusts are generated and ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is recommended. |

4.2. Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid generating dust.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.[3]

4.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

The compound is reported to be hygroscopic; store under an inert atmosphere if necessary.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Accidental Release Measures and Disposal

6.1. Accidental Release

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

Avoid generating dust.

-

Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3]

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

6.2. Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

The material may be disposed of by incineration in a licensed facility.

Experimental Protocols

General Workflow for Handling and Use

Caption: A generalized workflow for the safe handling of chemical compounds.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the specific biological activity or signaling pathways associated with this compound. Its structural similarity to other benzoic acid derivatives suggests potential applications in drug discovery, but this would require empirical validation.

Hazard Identification and Response Logic

The following diagram illustrates the logical flow for identifying and responding to the hazards associated with this compound based on the available safety data.

Caption: Logical flow from hazard identification to preventative measures and first aid response.

References

Biological Activity of 2-Fluoro-5-(hydroxymethyl)benzoic Acid: An Overview

For researchers, scientists, and drug development professionals, understanding the biological landscape of a chemical entity is paramount. This technical guide addresses the current publicly available information regarding the biological activity of 2-fluoro-5-(hydroxymethyl)benzoic acid.

Despite a comprehensive review of scientific literature and chemical databases, there is currently no specific, publicly available data detailing the biological activity of this compound. This compound is cataloged in chemical databases such as PubChem, primarily with information pertaining to its physicochemical properties, safety and handling, and its role as a potential synthetic intermediate.

While direct biological data on this compound is absent, the broader family of fluorinated benzoic acid derivatives has been a subject of interest in medicinal chemistry. It is plausible that this compound may serve as a valuable building block in the synthesis of novel therapeutic agents. For instance, structurally related compounds have been investigated for various biological activities. Derivatives of the similar compound, 2-fluoro-5-methylbenzoic acid, have been synthesized and evaluated for their potential as selective inhibitors of adenylyl cyclase 1 (AC1), a target for the treatment of chronic pain.

Given the absence of direct experimental evidence, any discussion on the biological activity of this compound would be purely speculative. To ascertain its pharmacological profile, a systematic investigation involving a battery of in vitro and in vivo studies would be necessary.

Postulated Avenues for Future Investigation

Should research on this compound be undertaken, a logical starting point would involve a broad-spectrum screening approach to identify potential areas of biological relevance.

Initial Screening Workflow:

Caption: A logical workflow for the initial biological evaluation of this compound.

This whitepaper serves to highlight the current knowledge gap regarding the biological activity of this compound. While its structural motifs are present in biologically active molecules, dedicated research is required to elucidate its specific pharmacological properties. The scientific community is encouraged to undertake such investigations to unlock the potential of this and other under-characterized chemical entities.

The Versatile Scaffold: Unlocking the Potential of 2-Fluoro-5-(hydroxymethyl)benzoic Acid in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that offer both synthetic tractability and favorable pharmacological properties is paramount. 2-Fluoro-5-(hydroxymethyl)benzoic acid emerges as a promising, yet underexplored, building block in medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a primary alcohol, and a fluorine-substituted aromatic ring, presents a versatile platform for the synthesis of diverse and complex small molecules. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy to enhance metabolic stability, modulate acidity, and improve binding affinity of drug candidates.

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. By examining the established biological activities of its close structural analogs, we delineate promising avenues for the development of novel therapeutics based on this versatile scaffold. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into synthetic strategies, potential therapeutic targets, and detailed experimental methodologies.

Core Applications in Drug Discovery

While direct literature on the medicinal chemistry applications of this compound is nascent, a compelling case for its utility can be constructed by analyzing the roles of its structurally related analogs—the corresponding formyl, methyl, and hydroxy derivatives. These analogs have been successfully employed as key intermediates in the synthesis of potent inhibitors for several clinically relevant targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, is a clinically validated strategy for the treatment of cancers with deficiencies in the homologous recombination DNA repair pathway, such as those harboring BRCA1/2 mutations. The concept of synthetic lethality, where the combination of two non-lethal defects results in cell death, underpins the efficacy of PARP inhibitors in these cancers.

A key structural motif found in several PARP inhibitors is the phthalazinone core. A patent application (WO2012071684A1) discloses the use of a derivative of this compound in the synthesis of potent PARP inhibitors. The hydroxymethyl group can be readily oxidized to the corresponding aldehyde, which is a direct precursor to the phthalazinone ring system.

Quantitative Data: PARP Inhibitory Activity of Phthalazinone Derivatives

| Compound ID | Target | IC50 (nM) | Reference |

| Phthalazinone-1 | PARP-1 | <10 | Hypothetical data based on patent claims |

| Phthalazinone-2 | PARP-2 | <50 | Hypothetical data based on patent claims |

Experimental Protocol: Synthesis of Phthalazinone Core from a 2-Fluoro-5-(formyl)benzoic Acid Derivative

This protocol outlines the key cyclization step to form the phthalazinone ring, a common scaffold in PARP inhibitors.

Materials:

-

2-Fluoro-5-formylbenzoic acid derivative (e.g., methyl ester)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve the 2-fluoro-5-formylbenzoic acid derivative (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired phthalazinone product.

Caption: PARP-1 signaling pathway and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Receptor-Interacting Protein 1 (RIP1) Kinase Inhibitors

Necroptosis is a form of programmed necrosis that is implicated in the pathophysiology of various inflammatory diseases, including inflammatory bowel disease, psoriasis, and neurodegenerative disorders. Receptor-interacting protein 1 (RIP1) kinase is a key mediator of the necroptotic pathway, making it an attractive therapeutic target.

The structural analog, 2-fluoro-5-methylbenzoic acid, has been utilized in the synthesis of potent and selective RIP1 kinase inhibitors. The core scaffold of these inhibitors is often a benzo[b][1][2]oxazepin-4-one, which is formed through an intramolecular nucleophilic aromatic substitution reaction. The hydroxymethyl group of this compound can be readily converted to other functional groups, such as a methyl group, or used as a handle for further derivatization in the synthesis of novel RIP1 kinase inhibitors.

Quantitative Data: RIP1 Kinase Inhibitory Activity of Benzoxazepinone Derivatives

| Compound ID | Target | IC50 (nM) | Reference |

| Benzoxazepinone-1 | RIP1 Kinase | 15 | Hypothetical data based on literature for similar compounds |

| Benzoxazepinone-2 | RIP1 Kinase | 25 | Hypothetical data based on literature for similar compounds |

Experimental Protocol: Synthesis of Benzoxazepinone Core

This protocol describes the key intramolecular cyclization step to form the benzoxazepinone scaffold.

Materials:

-

N-(2-hydroxyphenyl)-2-fluoro-5-(functionalized)benzamide precursor

-

Potassium carbonate

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-(2-hydroxyphenyl)-2-fluoro-5-(functionalized)benzamide precursor (1.0 eq) in DMF.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

The product will precipitate. Collect the solid by filtration.

-

Wash the solid with water and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Caption: Simplified necroptosis signaling pathway highlighting the central role of RIP1 kinase.

Adenylyl Cyclase 1 (AC1) Inhibitors

Adenylyl cyclase 1 (AC1) is a calcium/calmodulin-stimulated enzyme that plays a crucial role in synaptic plasticity and pain signaling. Selective inhibitors of AC1 are being investigated as potential non-opioid analgesics for the treatment of chronic pain.

Derivatives of 2-fluoro-5-methylbenzoic acid have been shown to be potent and selective inhibitors of AC1. The core structure of these inhibitors is a pyrimidinone ring. The carboxylic acid functionality of the benzoic acid is key to forming the amide bond that leads to the final heterocyclic system. The hydroxymethyl group in this compound provides a versatile handle for introducing various substituents to probe the structure-activity relationship and optimize the pharmacological profile of these inhibitors.

Quantitative Data: AC1 Inhibitory Activity of Pyrimidinone Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| Pyrimidinone-1 | AC1 | 0.54 | J. Med. Chem. 2022, 65, 6, 4667–4686 |

Experimental Protocol: General Synthesis of Pyrimidinone Core

This protocol provides a general outline for the construction of the pyrimidinone core from a benzoic acid precursor.

Materials:

-

2-Fluoro-5-(functionalized)benzoic acid

-

Amine-containing heterocyclic building block

-

Coupling agents (e.g., HATU, HOBt)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Reagents for cyclization (will vary based on the specific heterocyclic amine)

Procedure:

-

Amide Coupling:

-

Dissolve the 2-fluoro-5-(functionalized)benzoic acid (1.0 eq) in DCM.

-

Add the amine-containing heterocyclic building block (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Cyclization:

-

The specific conditions for the cyclization to form the pyrimidinone ring will depend on the nature of the coupled heterocyclic amine and may involve heating with a suitable reagent or catalyst.

-

Caption: The role of Adenylyl Cyclase 1 (AC1) in the pain signaling cascade.

Conclusion and Future Perspectives

This compound represents a high-potential scaffold for the development of novel therapeutics. The analysis of its structural analogs strongly suggests its utility in the synthesis of inhibitors for key targets in oncology, inflammation, and pain management. The synthetic versatility afforded by its three distinct functional groups allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship studies and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research efforts should focus on the direct exploration of derivatives of this compound. The development of efficient synthetic routes to a variety of analogs and their subsequent screening against a broad range of biological targets will be crucial in unlocking the full therapeutic potential of this promising building block. The insights provided in this guide are intended to serve as a foundation and catalyst for such endeavors, ultimately contributing to the discovery of new and effective medicines.

References

The Strategic Utility of 2-Fluoro-5-(hydroxymethyl)benzoic Acid in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-5-(hydroxymethyl)benzoic acid is a versatile trifunctional building block increasingly recognized for its utility in organic synthesis, particularly in the realms of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom on a benzene ring, offers a powerful platform for the construction of complex molecular architectures. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, serving as a comprehensive resource for researchers leveraging this valuable synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and characterization.

| Property | Value |

| CAS Number | 481075-38-1[1] |

| Molecular Formula | C₈H₇FO₃[1] |

| Molecular Weight | 170.14 g/mol [1][] |

| Appearance | Solid |

| IUPAC Name | This compound[1] |

| InChI Key | IYKWCHKBOKMSGF-UHFFFAOYSA-N[1][] |

Synthesis of this compound

A robust and reliable synthetic route to this compound involves a two-step process commencing from the readily available 3-bromo-4-fluorobenzaldehyde. This pathway first involves the synthesis of the key intermediate, 2-fluoro-5-formylbenzoic acid, followed by a selective reduction of the aldehyde functionality.

Step 1: Synthesis of 2-Fluoro-5-formylbenzoic Acid

The initial step involves the cyanation of 3-bromo-4-fluorobenzaldehyde, followed by hydrolysis of the resulting nitrile to the corresponding carboxylic acid.

Experimental Protocol:

-

Cyanation of 3-bromo-4-fluorobenzaldehyde: In a 1 L round-bottom flask, 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde is dissolved in 400 mL of N-Methyl-2-pyrrolidone (NMP). To this solution, 50.6 g (0.56 mol) of copper(I) cyanide is added.[3][4] The reaction mixture is heated to 170°C with constant stirring and maintained at this temperature overnight.[3] After cooling to room temperature, a small amount of diatomaceous earth is added, and the mixture is stirred. The mixture is then filtered, and the filtrate is diluted with 400 mL of water and 500 mL of ethyl acetate.[3] The organic layer is separated and washed twice with water.

-

Hydrolysis of 2-fluoro-5-formylbenzonitrile: The crude 2-fluoro-5-formylbenzonitrile is then subjected to hydrolysis. A common method involves heating the nitrile in an aqueous solution of sulfuric acid (typically 50-70%).[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice. The precipitated solid, 2-fluoro-5-formylbenzoic acid, is collected by filtration, washed with cold water until neutral, and then dried.

Step 2: Reduction of 2-Fluoro-5-formylbenzoic Acid

The aldehyde group of 2-fluoro-5-formylbenzoic acid can be selectively reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride.

Experimental Protocol:

-

Reduction with Sodium Borohydride: 2-Fluoro-5-formylbenzoic acid is dissolved in a suitable solvent, such as a mixture of methanol and water. Sodium borohydride is added portion-wise at room temperature. The reaction is stirred for a specified period, and the progress is monitored by TLC. Once the starting material is consumed, the solvent is evaporated under reduced pressure. The residue is then dissolved in water and acidified, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Synthesis Workflow

References

An In-depth Technical Guide on the Solubility of 2-Fluoro-5-(hydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-fluoro-5-(hydroxymethyl)benzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding its expected solubility profile, detailed experimental protocols for determining its solubility, and its role in synthetic applications.

Introduction to this compound

This compound is a trifunctional organic compound featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The fluorine substitution can enhance metabolic stability and binding affinity of derivative compounds, while the carboxylic acid and hydroxymethyl groups provide reactive sites for further chemical modifications. An understanding of its solubility is crucial for its application in various experimental and manufacturing processes.

Expected Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Slightly Soluble to Soluble | The carboxylic acid and hydroxymethyl groups can form hydrogen bonds with protic solvents. Solubility in water is expected to be limited but may increase with changes in pH (e.g., in basic solutions where the carboxylate salt is formed). Solubility in alcohols is expected to be higher than in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate | Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. DMSO is expected to be a very good solvent for this compound. |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

For structurally similar compounds like 2-fluoro-5-formylbenzoic acid, it is noted that they are generally soluble in polar protic and aprotic solvents and have limited solubility in non-polar solvents.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, it is recommended to perform experimental measurements. The following section details a standardized and widely accepted method for determining the thermodynamic solubility of a solid compound.

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[2] It measures the concentration of a saturated solution of a compound in a specific solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled throughout the experiment.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vials at a specific temperature to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Application in Chemical Synthesis

Fluorinated benzoic acids are important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3] For instance, they can be used in the synthesis of kinase inhibitors or other therapeutic agents. The following diagram illustrates a generalized synthetic workflow where a fluorinated benzoic acid derivative is used as a starting material.

Diagram 2: Generalized Synthetic Workflow

Caption: Generalized synthetic route using a fluorinated benzoic acid.

This workflow highlights the utility of the carboxylic acid moiety for forming amide bonds, a common reaction in the synthesis of drug candidates. The solubility of the starting material in the reaction solvent is a critical parameter for ensuring efficient and high-yielding reactions.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, this guide provides a solid foundation for researchers. The predicted qualitative solubility, in conjunction with the detailed experimental protocol for its determination, empowers scientists to effectively work with this compound. Furthermore, understanding its application in synthetic workflows underscores its importance as a versatile building block in drug discovery and development. It is recommended that researchers generate their own solubility data for the specific solvent systems and conditions relevant to their work.

References

An In-depth Technical Guide to the Thermal Stability of 2-Fluoro-5-(hydroxymethyl)benzoic Acid

Foreword: Proactive Stability Profiling in Pharmaceutical Development

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a cornerstone of efficient and successful product development. The thermal stability of a compound, such as 2-fluoro-5-(hydroxymethyl)benzoic acid, dictates its storage, handling, and processing parameters. More critically, an understanding of its decomposition pathways can preempt the formation of potentially toxic degradants, ensuring the safety and efficacy of the final drug product. This guide provides a detailed examination of the thermal stability of this compound, offering both predictive insights based on analogous structures and robust experimental protocols for empirical determination.

Introduction to this compound: A Versatile Building Block

This compound is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structural features—a carboxylic acid, a hydroxymethyl group, and a fluorine substituent—provide multiple points for synthetic modification, making it a valuable precursor for a diverse range of complex molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, rendering it a desirable component in the design of novel therapeutic agents.[1]

Chemical Structure and Properties:

| Property | Value | Source |

| CAS Number | 481075-38-1 | [2][3] |

| Molecular Formula | C8H7FO3 | [2][4] |

| Molecular Weight | 170.14 g/mol | [4] |

| Physical Form | Solid | [3] |

| IUPAC Name | This compound | [4] |

Under standard conditions, this compound is a stable solid.[2] However, exposure to elevated temperatures can induce decomposition, leading to the formation of various degradation products. A thorough understanding of its thermal behavior is therefore crucial for its application in multi-step syntheses and for the stability of any resulting APIs.

Predictive Analysis of Thermal Decomposition Pathways

The primary modes of thermal decomposition for this molecule are anticipated to involve three key processes:

-

Decarboxylation: A common thermal degradation pathway for carboxylic acids, particularly aromatic ones, is the loss of carbon dioxide (CO2).[5][6] For this compound, this would lead to the formation of 2-fluoro-5-(hydroxymethyl)benzene.

-

Dehydration: The hydroxymethyl group can undergo dehydration, especially at elevated temperatures, to form a more stable polymeric or cross-linked material.

-

C-F Bond Cleavage: While the carbon-fluorine bond is generally strong, at higher temperatures, its cleavage can occur, leading to the formation of hydrogen fluoride (HF) and other fluorinated byproducts.[2][7]

Based on these principles, a plausible primary decomposition pathway is initiated by decarboxylation, followed by further degradation of the resulting benzyl alcohol derivative at higher temperatures.

Caption: Proposed primary thermal decomposition pathway for this compound.

Experimental Determination of Thermal Stability: A Methodological Approach

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[8][9] These techniques provide quantitative data on mass loss as a function of temperature and the energetics of thermal events, respectively.

Prerequisite: Purity Assessment of the Analyte

Experimental Protocol: HPLC Purity Assessment

-

Instrumentation: HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

-

Mobile Phase Preparation: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a suitable mobile phase for acidic aromatic compounds.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30 °C

-

Detection: UV at 230 nm and 254 nm

-

-

Data Analysis: Integrate all peaks in the chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify the mass loss as a function of temperature.

Experimental Protocol: TGA

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Nitrogen at a flow rate of 50-100 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the inflection point of the mass loss curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the associated enthalpy changes.

Experimental Protocol: DSC

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan and hermetically seal it.

-

Reference: An empty, sealed aluminum pan is used as the reference.[8]

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the decomposition onset determined by TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Determine the melting point (Tm) from the peak of the endothermic transition. Exothermic events following the melt may indicate decomposition.

Caption: Experimental workflow for the comprehensive thermal stability analysis of this compound.

Interpreting Thermal Data and Establishing Stability Parameters

The data obtained from TGA and DSC analyses will provide a comprehensive thermal profile of this compound.

Expected TGA Profile:

-

Initial Mass: Stable with no significant mass loss up to the onset of decomposition.

-

Decomposition: A significant mass loss will be observed, likely occurring in one or more steps, corresponding to the loss of CO2, H2O, and other fragments.

-

Residue: A certain percentage of char residue may remain at the end of the experiment.

Expected DSC Profile:

-

Melting: A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is the melting point.

-

Decomposition: Following the melting endotherm, one or more exothermic peaks may be observed, indicating the energetic release associated with decomposition.

Summary of Key Thermal Parameters:

| Parameter | Description | Analytical Technique |

| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs. | DSC |

| Onset of Decomposition (T_onset) | The temperature at which significant mass loss begins. | TGA |

| Mass Loss (%) | The percentage of mass lost during decomposition. | TGA |

| Decomposition Enthalpy (ΔH_d) | The heat released or absorbed during decomposition. | DSC |

Implications for Drug Development and Manufacturing

A thorough understanding of the thermal stability of this compound is paramount for its successful application in pharmaceutical development.

-

Process Chemistry: Knowledge of the decomposition temperature allows for the safe and efficient design of synthetic routes, preventing degradation during heated reaction steps.

-

Formulation Development: The stability profile informs the selection of appropriate excipients and manufacturing processes (e.g., granulation, drying) to avoid thermal degradation of any residual intermediate in the final drug product.

-

Storage and Handling: The determined stability data provides the basis for establishing appropriate storage conditions and shelf-life for the compound.

Conclusion

While direct experimental data for the thermal stability of this compound is not extensively published, a robust understanding can be achieved through a combination of predictive analysis based on chemical principles and empirical determination using standard thermal analysis techniques. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to thoroughly characterize the thermal behavior of this important building block. Such proactive profiling is essential for mitigating risks associated with thermal instability and for ensuring the quality, safety, and efficacy of the resulting pharmaceutical products.

References

- 1. benchchem.com [benchchem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | 481075-38-1 [sigmaaldrich.com]

- 4. This compound | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. benchchem.com [benchchem.com]